3,4-Difluoro-5-methylaniline
CAS No.: 1505944-46-6
Cat. No.: VC2879810
Molecular Formula: C7H7F2N
Molecular Weight: 143.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1505944-46-6 |
|---|---|
| Molecular Formula | C7H7F2N |
| Molecular Weight | 143.13 g/mol |
| IUPAC Name | 3,4-difluoro-5-methylaniline |
| Standard InChI | InChI=1S/C7H7F2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 |
| Standard InChI Key | ISYXXORXVFRVKD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1F)F)N |
| Canonical SMILES | CC1=CC(=CC(=C1F)F)N |
Introduction
Physical and Chemical Properties
3,4-Difluoro-5-methylaniline is characterized by specific physical and chemical properties that determine its behavior in various chemical environments and applications. Understanding these properties is essential for its proper handling, storage, and utilization in research and industrial settings.
Basic Identification and Properties
The fundamental identification and physical properties of 3,4-Difluoro-5-methylaniline are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1505944-46-6 |
| Molecular Formula | C₇H₇F₂N |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | 3,4-difluoro-5-methylaniline |
| MDL Number | MFCD22490569 |
| Physical State | Solid or semi-solid or liquid |
| Storage Conditions | Keep in dark place, sealed in dry conditions, room temperature |
| Purity (Commercial) | ≥97% |
These properties identify 3,4-Difluoro-5-methylaniline as a relatively small aromatic compound with moderate molecular weight . The compound contains a benzene ring with an amino group, two fluorine atoms at positions 3 and 4, and a methyl group at position 5.
Structural Characteristics
The structural details of 3,4-Difluoro-5-methylaniline include:
The molecule features a benzene ring with an amino group at position 1, a methyl substituent at position 5, and fluorine atoms at positions 3 and 4. This specific arrangement of substituents creates an electron distribution pattern that affects its chemical reactivity, particularly in electrophilic and nucleophilic substitution reactions.
Applications
3,4-Difluoro-5-methylaniline has potential applications across various fields, primarily as a building block in organic synthesis.
Industrial Applications
The industrial applications of 3,4-Difluoro-5-methylaniline may include:
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Fine Chemical Production: As a precursor for specialty chemicals
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Materials Science: Incorporation into polymers or other materials to impart specific properties
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Specialty Reagents: As a reagent in specific chemical transformations
The commercial availability of this compound from multiple suppliers suggests its relevance in current research and development efforts .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
The compound is classified with the GHS07 pictogram, indicating an irritant/harmful substance .
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P310 | Immediately call a POISON CENTER/doctor |
These safety measures are consistent with handling requirements for irritant chemicals and should be strictly followed to minimize risk during use .
Comparative Analysis with Similar Compounds
Comparing 3,4-Difluoro-5-methylaniline with structurally related compounds provides insights into structure-property relationships and potential applications.
These structural analogs differ in the position of substituents or the identity of halogen atoms, which can significantly affect their physicochemical properties and reactivity. For example, the replacement of fluorine with chlorine (as in 3,4-Dichloro-5-methylaniline) would result in a compound with different electronic properties and potentially different biological activity.
Current Research and Future Perspectives
Current Research Trends
Current research involving fluorinated aromatic compounds extends across multiple disciplines:
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Medicinal Chemistry: The unique properties of fluorinated compounds make them valuable in drug discovery. Fluorine substitution can modulate the electronic properties, lipophilicity, and metabolic stability of drug candidates.
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Materials Science: Fluorinated compounds contribute to materials with enhanced thermal stability, chemical resistance, and specific electronic properties.
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Synthetic Methodology: Ongoing efforts focus on developing more efficient and selective methods for introducing fluorine into aromatic systems.
Future Research Directions
Future research involving 3,4-Difluoro-5-methylaniline might focus on:
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Improved Synthesis: Development of more efficient, selective, and environmentally friendly synthetic routes.
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Structure-Activity Relationships: Systematic studies to understand how the specific arrangement of fluorine atoms affects chemical reactivity and biological activity.
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Novel Applications: Exploration of new applications in emerging fields such as organic electronics, photovoltaics, or specialized polymers.
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Computational Studies: Theoretical investigations to predict and understand the electronic properties and reactivity patterns of fluorinated aromatics.
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